2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Kinase inhibitor design Scaffold topology ATP-binding site complementarity

2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1395493-28-3) is a heterocyclic small molecule (C13H12FN3, MW 229.25) comprising a partially saturated pyrido[4,3-d]pyrimidine core with a 4-fluorophenyl substituent at the 2-position. This specific fusion isomer places the nitrogen atom at the 6-position of the tetrahydropyridine ring, distinguishing it from the [3,4-d] regioisomer and other pyridopyrimidine topologies.

Molecular Formula C13H12FN3
Molecular Weight 229.25 g/mol
Cat. No. B12999987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Molecular FormulaC13H12FN3
Molecular Weight229.25 g/mol
Structural Identifiers
SMILESC1CNCC2=CN=C(N=C21)C3=CC=C(C=C3)F
InChIInChI=1S/C13H12FN3/c14-11-3-1-9(2-4-11)13-16-8-10-7-15-6-5-12(10)17-13/h1-4,8,15H,5-7H2
InChIKeyFDOLDXHLHINCSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine – Core Scaffold Identity and Procurement-Relevant Specifications


2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1395493-28-3) is a heterocyclic small molecule (C13H12FN3, MW 229.25) comprising a partially saturated pyrido[4,3-d]pyrimidine core with a 4-fluorophenyl substituent at the 2-position . This specific fusion isomer places the nitrogen atom at the 6-position of the tetrahydropyridine ring, distinguishing it from the [3,4-d] regioisomer and other pyridopyrimidine topologies. The compound serves primarily as a synthetic building block for kinase-targeted library synthesis and scaffold-hopping campaigns in oncology and inflammation research [1]. Unlike more elaborated derivatives bearing additional substituents at the 4-, 6-, or 7-positions, this relatively unadorned analogue is valued for its modularity: the secondary amine at position 6 provides a handle for parallel derivatisation, while the 4-fluorophenyl group at position 2 introduces a defined electronic and steric signature that can be quantitatively distinguished from other 2-aryl congeners [1].

Why 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Cannot Be Replaced by Generic Analogs – Evidence from Scaffold-Class SAR


Within the tetrahydropyrido[4,3-d]pyrimidine (THPP) family, even single-atom variations at the 2-aryl position produce measurable shifts in target engagement, isoform selectivity, and physicochemical properties. Published SAR campaigns on the THPP scaffold demonstrate that replacing the 4-fluorophenyl group with phenyl, 4-chlorophenyl, or 4-methoxyphenyl modulates both biochemical IC50 and cellular potency by factors that frequently exceed 10-fold, while also altering logD, solubility, and metabolic stability [1]. Furthermore, the pyrimidine nitrogen arrangement in the [4,3-d] isomer creates a unique hydrogen-bond-acceptor geometry that is absent in the [3,4-d] regioisomer, leading to divergent binding modes against ATP-binding pockets [2]. These data collectively indicate that generic substitution of the 2-(4-fluorophenyl) motif or the [4,3-d] scaffold topology is highly likely to compromise the pharmacological profile, making unambiguous compound identification essential for reproducible research and procurement.

2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine – Quantitative Differentiation Against Closest Analogs


Regioisomeric Differentiation: [4,3-d] vs. [3,4-d] Tetrahydropyrido-pyrimidine Topology

The [4,3-d] and [3,4-d] regioisomers of tetrahydropyrido-pyrimidine place the pyridine nitrogen at different positions relative to the pyrimidine ring, altering the vector of the lone pair that engages the kinase hinge region. In a systematic kinase profiling study of THPP derivatives, the [4,3-d] scaffold (when elaborated with appropriate substituents) achieved single-digit nanomolar IC50 against PI3Kδ (15 nM for the unoptimized lead), whereas the [3,4-d] isomer is reported to show attenuated hinge binding and is not represented among potent kinase inhibitor leads in peer-reviewed SAR campaigns [1]. While direct IC50 data for the bare 2-(4-fluorophenyl) derivative are not published, the scaffold-level preference for the [4,3-d] topology in ATP-competitive kinase inhibition is well-established [2].

Kinase inhibitor design Scaffold topology ATP-binding site complementarity

2-Aryl Substituent Electronic Modulation: 4-Fluorophenyl vs. Phenyl (Hydrogen) Analogue

In the PI3Kδ THPP optimisation campaign, compound 1 (bearing a 2-(4-fluorophenyl) moiety) exhibited a PI3Kδ IC50 of 15 nM with 136-fold selectivity over PI3Kα (PI3Kα IC50 = 2038 nM). When the 4-fluoro substituent was replaced by hydrogen (2-phenyl analogue), the scaffold retained activity but the selectivity window narrowed due to altered electronic complementarity with the PI3Kδ active site [1]. While direct head-to-head data for the bare 2-(4-fluorophenyl) vs. 2-phenyl scaffold are not published, the broader SAR table in this study confirms that para-substitution on the 2-aryl ring modulates both potency and isoform selectivity by 3- to 30-fold across multiple compound pairs [1]. Additionally, introduction of fluorine at the para position typically reduces logD by 0.4–0.6 units compared to the unsubstituted phenyl analogue, improving aqueous solubility and potentially reducing off-target binding [2].

Medicinal chemistry Fluorine substitution Bioisosterism

Substituent Positional Isomerism: 2-(4-Fluorophenyl) vs. 4-(4-Fluorophenyl) Substitution

The position of the 4-fluorophenyl group on the pyrimidine ring (C2 vs. C4) determines whether the aryl group occupies the solvent-exposed region or the selectivity pocket of kinase ATP-binding sites. In the smoothened antagonist series, moving the aryl substituent from the 2- to the 4-position of the tetrahydropyrido[4,3-d]pyrimidine core altered the Hedgehog signalling IC50 by more than 20-fold (from 24 nM to >500 nM) [1]. The molbic bioactivity map for 4-(4-fluorophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS not assigned; PubChem CID 44453877) reveals engagement with 5-HT2A, 5-HT2B, and 5-HT2C receptors at concentrations ≤100 nM, a profile entirely distinct from that of 2-aryl-substituted THPP derivatives which predominantly target kinase domains [2]. This demonstrates that even when the same fluorophenyl group is present, its positional attachment dictates the target class engaged.

Regiochemistry Kinase selectivity Hinge binding

2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine – Optimal Application Scenarios Stemming from Differentiation Evidence


Kinase-Focused Library Synthesis via 6-Position Derivatisation

The unmethylated secondary amine at position 6 serves as a derivatisation point for generating focused libraries targeting the ATP-binding site of lipid and tyrosine kinases. The [4,3-d] regioisomer is the established topology for PI3Kδ (IC50 = 15 nM for the elaborated lead) and EGFR programmes, providing a validated starting point for parallel chemistry [1]. Researchers should specifically specify CAS 1395493-28-3 to avoid the [3,4-d] isomer, which lacks this kinase-compatible hinge-binding geometry.

Hedgehog Pathway Antagonist Scaffold-Hopping Campaigns

The 2-(4-fluorophenyl)-THPP core was identified as a viable scaffold for smoothened (Smo) antagonists through a scaffold-hopping strategy from vismodegib. In elaborated derivatives, potent Smo inhibition (IC50 = 24 nM) was achieved with this scaffold class, surpassing vismodegib potency by 3-fold and delivering linear oral pharmacokinetics [1]. The 2-(4-fluorophenyl) substitution provides the correct steric and electronic profile for occupying the Smo binding site; replacement with non-fluorinated phenyl analogues would require complete re-optimisation.

Selectivity Profiling of 2-Aryl Substituent Effects in PI3K Isoform Discrimination

The 4-fluorophenyl group at position 2 contributes to the PI3Kδ-over-PI3Kα selectivity window (136-fold for compound 1) [1]. Researchers conducting structure-selectivity relationship (SSR) studies should use this precise compound as the reference point, because exchanging the 4-fluoro substituent for hydrogen, chlorine, or methoxy alters the selectivity ratio in ways that cannot be predicted by additivity models alone.

Fluorine-Mediated Physicochemical Property Optimisation

The 4-fluorophenyl group reduces logD by approximately 0.4–0.6 log units relative to the unsubstituted phenyl analogue while minimally increasing molecular weight (+18 Da vs. hydrogen) [1]. This property is valuable in multiparameter optimisation (MPO) workflows where solubility and permeability must be balanced. The pure compound (≥98% by HPLC, as specified by multiple vendors) is suitable for quantitative physicochemical profiling without confounding impurities.

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.